3-(4-Benzhydrylpiperazine-1-carbonyl)-6-methoxychromen-2-one
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Description
The compound “3-(4-Benzhydrylpiperazine-1-carbonyl)-6-methoxychromen-2-one” is a chemical compound that belongs to a class of organic compounds known as chromenones. It has a molecular formula of C28H26N2O4 .
Synthesis Analysis
The synthesis of a similar compound, 4-BENZHYDRYLPIPERAZIN-1-YL CARBONYL CHLORIDE, involves the reaction of 1-benzhydrylpiperazine with triphosgene in the presence of pyridine in dichloromethane at -5 - 20°C for 3 hours . The reaction mixture is then slowly warmed up to room temperature and stirred for 3 hours. The reaction is quenched by adding dichloromethane and water. The organic phase is separated, washed with brine, and dried with anhydrous sodium sulfate. The solvent is evaporated and concentrated in vacuo to yield the crude carbonyl chloride .Molecular Structure Analysis
The molecular structure of “3-(4-Benzhydrylpiperazine-1-carbonyl)-6-methoxychromen-2-one” consists of a chromen-2-one moiety attached to a benzhydryl-piperazine-1-carbonyl group . The molecular weight of the compound is 454.517 Da .Scientific Research Applications
Hydrolysis and Tautomerism
- The hydrolysis of compounds structurally related to "3-(4-Benzhydrylpiperazine-1-carbonyl)-6-methoxychromen-2-one" has been explored, revealing insights into the reactivity and stability of such molecules. Hydrolysis reactions often provide fundamental insights into a compound's behavior under various conditions, which is crucial for its potential application in drug synthesis or material science (Iwanami et al., 1964).
Antimicrobial Activity
- The synthesis and antimicrobial activity of new pyridine derivatives have been investigated, highlighting the potential of benzhydrylpiperazine compounds in developing new antimicrobial agents. Such research underlines the importance of structural modifications to enhance biological activity against various microbial strains (Patel et al., 2011).
Enzyme Inhibition
- Novel compounds containing the benzhydrylpiperazine moiety have been developed as selective inhibitors for carbonic anhydrase I, showcasing the potential of such structures in the design of enzyme inhibitors. This research could inform the development of targeted therapies for conditions where enzyme modulation is beneficial (Berrino et al., 2017).
Nootropic Activity
- The synthesis of 1,4-disubstituted 2-oxopyrrolidines and related compounds, including those with benzhydrylpiperazine structures, has been explored for their potential nootropic (cognitive-enhancing) activities. Such studies are crucial for understanding how structural features of these compounds can be optimized for improving cognitive functions (Valenta et al., 1994).
Oxidative Removal Techniques
- Research on the oxidative removal of specific protective groups on the diketopiperazine skeleton, including methods that could potentially be applied to compounds like "3-(4-Benzhydrylpiperazine-1-carbonyl)-6-methoxychromen-2-one," provides valuable insights into synthetic strategies that could enhance the molecule's reactivity or functionalization (Yoshimura et al., 1983).
properties
IUPAC Name |
3-(4-benzhydrylpiperazine-1-carbonyl)-6-methoxychromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N2O4/c1-33-23-12-13-25-22(18-23)19-24(28(32)34-25)27(31)30-16-14-29(15-17-30)26(20-8-4-2-5-9-20)21-10-6-3-7-11-21/h2-13,18-19,26H,14-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLXXAVCIEHTGIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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